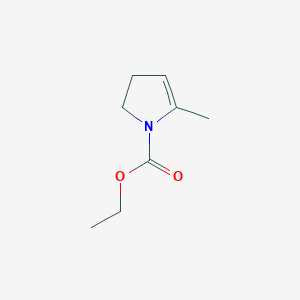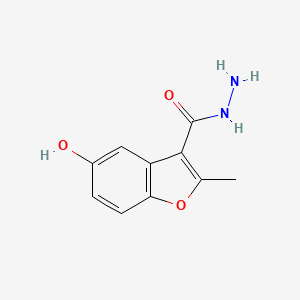![molecular formula C11H10ClNO2 B12871974 2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871974.png)
2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone typically involves the chlorination of 2-ethylbenzo[d]oxazole. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. Common reagents used in this synthesis include thionyl chloride or phosphorus pentachloride, which act as chlorinating agents. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the formation of corresponding carboxylic acids or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation may produce a ketone or carboxylic acid.
Applications De Recherche Scientifique
2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate
- 2-Chloro-1-oxazol-4-yl-ethanone
- 2-Chloro-1-oxazol-2-yl-ethanone
Uniqueness
2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone is unique due to its specific substitution pattern and the presence of both chloro and ethyl groups on the benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H10ClNO2 |
|---|---|
Poids moléculaire |
223.65 g/mol |
Nom IUPAC |
2-chloro-1-(2-ethyl-1,3-benzoxazol-4-yl)ethanone |
InChI |
InChI=1S/C11H10ClNO2/c1-2-10-13-11-7(8(14)6-12)4-3-5-9(11)15-10/h3-5H,2,6H2,1H3 |
Clé InChI |
QBUSNXIVTAUZEF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(C=CC=C2O1)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


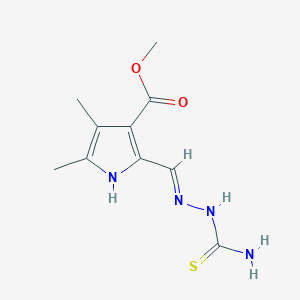
![N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12871897.png)
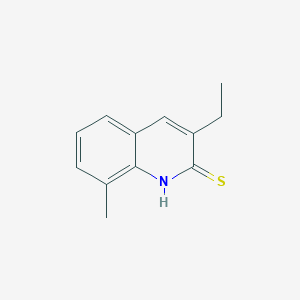
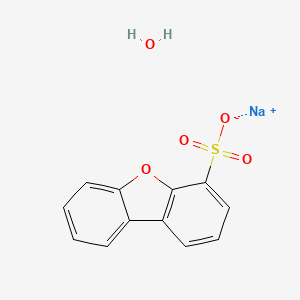
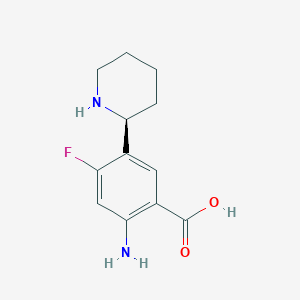
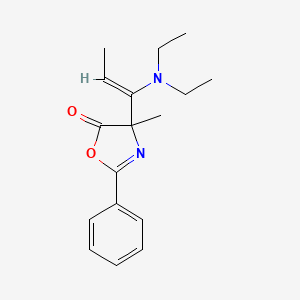


![2-(Difluoromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12871947.png)
![6-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12871950.png)
